![molecular formula C19H23NO3 B5135910 N-(2-ethoxyphenyl)-2-(2,4,5-trimethylphenoxy)acetamide](/img/structure/B5135910.png)
N-(2-ethoxyphenyl)-2-(2,4,5-trimethylphenoxy)acetamide
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Overview
Description
N-(2-ethoxyphenyl)-2-(2,4,5-trimethylphenoxy)acetamide, commonly known as A-836,339, is a selective cannabinoid receptor 2 (CB2) agonist. It is a synthetic compound that has been extensively studied for its potential therapeutic applications.
Mechanism of Action
A-836,339 is a selective N-(2-ethoxyphenyl)-2-(2,4,5-trimethylphenoxy)acetamide receptor agonist. N-(2-ethoxyphenyl)-2-(2,4,5-trimethylphenoxy)acetamide receptors are primarily found in the immune system and are involved in the regulation of inflammation and immune response. Activation of N-(2-ethoxyphenyl)-2-(2,4,5-trimethylphenoxy)acetamide receptors by A-836,339 leads to the inhibition of pro-inflammatory cytokines and the activation of anti-inflammatory cytokines. This mechanism of action makes A-836,339 a potential therapeutic agent for the treatment of inflammatory diseases.
Biochemical and Physiological Effects:
A-836,339 has been shown to have anti-inflammatory effects in various animal models of inflammation. It has also been shown to have analgesic effects in animal models of pain. A-836,339 has been studied for its potential neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
Advantages and Limitations for Lab Experiments
The advantages of using A-836,339 in lab experiments are its selectivity for N-(2-ethoxyphenyl)-2-(2,4,5-trimethylphenoxy)acetamide receptors and its potential therapeutic applications. However, the limitations of using A-836,339 are its limited solubility in water and its potential toxicity at high doses.
Future Directions
For the study of A-836,339 include further investigation of its potential therapeutic applications in various diseases such as inflammatory bowel disease, rheumatoid arthritis, and multiple sclerosis. The development of more potent and selective N-(2-ethoxyphenyl)-2-(2,4,5-trimethylphenoxy)acetamide receptor agonists is also an area of future research. Additionally, the use of A-836,339 in combination with other therapeutic agents could be explored for its potential synergistic effects.
Synthesis Methods
A-836,339 is synthesized through a multi-step process that involves the reaction of 2,4,5-trimethylphenol with ethyl bromoacetate to form ethyl 2-(2,4,5-trimethylphenoxy)acetate. The intermediate is then reacted with 2-ethoxyaniline to form A-836,339. The final product is purified through column chromatography to obtain a pure compound.
Scientific Research Applications
A-836,339 has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and neuroprotective effects. It has also been studied for its potential use in the treatment of various diseases such as multiple sclerosis, Alzheimer's disease, and Parkinson's disease.
properties
IUPAC Name |
N-(2-ethoxyphenyl)-2-(2,4,5-trimethylphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3/c1-5-22-17-9-7-6-8-16(17)20-19(21)12-23-18-11-14(3)13(2)10-15(18)4/h6-11H,5,12H2,1-4H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGYPAPNCXRCNAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)COC2=C(C=C(C(=C2)C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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